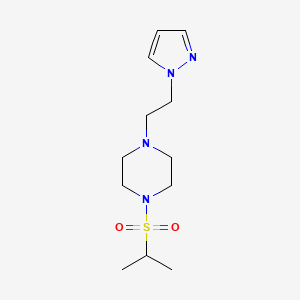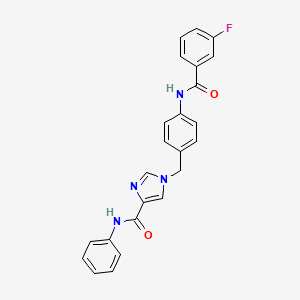![molecular formula C14H16N4O B2877327 N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]acetamide CAS No. 1775452-42-0](/img/structure/B2877327.png)
N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]acetamide” is a compound that belongs to the class of piperazine-fused triazoles . It is part of a small molecule library of 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazines . These compounds are considered as building blocks in medicinal chemistry .
Synthesis Analysis
The synthesis of these compounds involves the use of commercially available nonexpensive reagents . The methods provide quick and multigram access to the target derivatives . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using 1H NMR spectrum . The spectrum shows the presence of various functional groups in the compound .Chemical Reactions Analysis
The compound is part of a small molecule library of 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazines . These compounds can undergo various chemical reactions to form derivatives with different substituents .Physical And Chemical Properties Analysis
The compound is a beige solid with a melting point of 159–162°C . The calculated percentage composition is C 40.78; H 4.40; N 27.18 .Scientific Research Applications
Anticancer Applications
Compounds with structural similarity or functional relationships to the specified chemical have been studied for their anticancer effects. For instance, modifications of certain acetamide compounds have demonstrated potent antiproliferative activities against human cancer cell lines, suggesting their potential as anticancer agents with low toxicity (Xiao-meng Wang et al., 2015). Another study presented a series of compounds synthesized from phthalic anhydride, showing inhibition activity against the HCT 116 cancer cell line, indicating their potential as anticancer agents (G. Kumar et al., 2019).
Antimicrobial Applications
Several studies have explored the antimicrobial potential of compounds related to the specified chemical. For example, new antipyrine-based heterocycles have been synthesized and found to possess significant antimicrobial activities (S. Riyadh et al., 2013). Another research indicated the efficacy of iodine(III)-mediated synthesized compounds as potent antimicrobial agents, emphasizing the relevance of fused heterocyclic 1,2,4-triazoles in developing new antimicrobials (O. Prakash et al., 2011).
Insecticidal Applications
Compounds incorporating a thiadiazole moiety have been evaluated for their insecticidal activities against the cotton leafworm, Spodoptera littoralis, demonstrating potential as effective insecticidal agents. This research presents a novel series of biologically active heterocyclic compounds indicating their utility in practical applications (Nanees N. Soliman et al., 2020).
Future Directions
properties
IUPAC Name |
N-[3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-10(19)15-12-6-4-5-11(9-12)14-17-16-13-7-2-3-8-18(13)14/h4-6,9H,2-3,7-8H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWIAPZEDCRFIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=NN=C3N2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorophenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2877244.png)

![N-(4-chlorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2877249.png)




![[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]methyl thiocyanate](/img/structure/B2877258.png)
![N-[2-(4-Pyridin-2-ylpiperazin-1-yl)sulfonylethyl]prop-2-enamide](/img/structure/B2877259.png)



![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2877265.png)
![3-(3-methoxybenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2877266.png)